3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1000932-52-4
VCID: VC2550189
InChI: InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+
SMILES: C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

CAS No.: 1000932-52-4

Cat. No.: VC2550189

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid - 1000932-52-4

Specification

CAS No. 1000932-52-4
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name (E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+
Standard InChI Key FFXXWFKUBVGRPU-FPYGCLRLSA-N
Isomeric SMILES C1CC1NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O
SMILES C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O
Canonical SMILES C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Structure and Properties

Structural Analysis

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid features a distinctive molecular architecture that combines several functional groups. The backbone consists of a prop-2-enoic acid (also known as acrylic acid) moiety with a phenyl ring at position 3. The phenyl ring is further substituted at the para position (4-position) with a cyclopropylcarbamoyl group. This structural arrangement creates a compound with multiple reactive sites and potential biological interaction points.

The compound bears structural similarities to cinnamic acid (3-phenylprop-2-enoic acid), which serves as a fundamental building block for this more complex derivative . The essential difference lies in the 4-cyclopropylcarbamoyl substitution on the phenyl ring, which significantly alters the compound's physical, chemical, and potentially biological properties.

The molecular formula can be determined as C₁₃H₁₃NO₃, featuring a carboxylic acid group (-COOH), an amide linkage (-CONH-), and a cyclopropyl ring. These functional groups contribute to the compound's potential reactivity, solubility characteristics, and biological interactions.

Physical Properties

While specific experimental data for 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid is limited in the available literature, its physical properties can be reasonably estimated based on structurally similar compounds. By examining the properties of related substances, we can construct the following data table:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~231.25 g/molCalculated from molecular formula C₁₃H₁₃NO₃
Physical StateSolid at room temperatureBased on similar cinnamic acid derivatives
SolubilityPoorly soluble in water, more soluble in organic solventsBased on similar carboxylic acids with aromatic rings
LogP~2.3-2.8Estimated from similar compounds with phenyl and carboxylic acid groups
Melting Point~180-210°CBased on similar substituted cinnamic acids
Hydrogen Bond Donors2 (NH and COOH)Structural analysis
Hydrogen Bond Acceptors3 (2× C=O and COOH)Structural analysis

The presence of both a carboxylic acid group and an amide functionality likely contributes to moderate hydrogen bonding capabilities, influencing its solubility profile and potential for biological interactions.

Chemical Properties

The chemical reactivity of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid is primarily determined by its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation. The carbon-carbon double bond (C=C) in the prop-2-enoic acid portion may undergo addition reactions, including hydrogenation and halogenation.

Of particular note is the α,β-unsaturated carbonyl system (prop-2-enoic acid), which can act as a Michael acceptor in nucleophilic addition reactions. This structural feature is known to be reactive toward biological nucleophiles such as thiols in cysteine residues of proteins, potentially contributing to the compound's biological activity .

The cyclopropylcarbamoyl group adds further complexity to the chemical profile. The cyclopropyl ring is relatively strained and can influence both the electronic properties and the three-dimensional conformation of the molecule. The amide bond (-CONH-) provides additional sites for hydrogen bonding and potential enzymatic processing.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid likely follows general routes similar to those used for other substituted cinnamic acids, with modifications to accommodate the cyclopropylcarbamoyl functionality. A plausible synthetic pathway would involve:

  • Preparation of 4-formylbenzoic acid or its derivative

  • Introduction of the cyclopropylcarbamoyl group through amide formation with cyclopropylamine

  • Knoevenagel condensation or Wittig reaction to install the prop-2-enoic acid moiety

This synthetic approach represents a logical strategy based on established methods for preparing substituted cinnamic acids and related compounds.

Laboratory Preparation Considerations

For laboratory-scale synthesis, several key considerations would apply:

  • Protection strategies may be necessary for the carboxylic acid group during certain reaction steps

  • The order of introduction of the functional groups must be carefully planned to avoid unwanted side reactions

  • Purification techniques such as recrystallization or column chromatography would be essential for obtaining the pure compound

  • Verification of structure through spectroscopic methods (NMR, IR, MS) would be critical for confirming successful synthesis

The laboratory preparation would likely require anhydrous conditions for certain steps, particularly when forming the amide bond with cyclopropylamine.

Scale-Up Challenges

Scaling up the synthesis of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid would present several challenges:

  • Cost-effective sourcing of cyclopropylamine, which is a relatively specialized reagent

  • Optimization of reaction conditions to maximize yield and purity

  • Development of efficient purification protocols suitable for larger scales

  • Management of potentially hazardous reagents or intermediates

  • Implementation of quality control measures to ensure batch-to-batch consistency

These considerations would be particularly important if the compound showed promise in therapeutic applications requiring larger quantities.

Comparison with Similar Compounds

Structural Analogs

Comparing 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid with structurally related compounds provides valuable insights into its potential properties and activities:

CompoundStructural SimilaritiesKey DifferencesReported Activities
3-Phenylprop-2-enoic acid (Cinnamic acid)Basic prop-2-enoic acid backboneLacks cyclopropylcarbamoyl substitutionAnti-inflammatory, antioxidant properties
3-(4-Cyclopropylphenyl)prop-2-enoic acidProp-2-enoic acid backbone with cyclopropyl moietyCyclopropyl directly attached to phenyl rather than via carbamoylLimited data available
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acidContains carbamoyl linkageDifferent substituent patternAnti-inflammatory properties via cyclooxygenase inhibition
3-(4-(1,2-Diphenylbut-1-enyl)phenyl)acrylic acidPara-substituted phenyl with prop-2-enoic acid backboneMore complex substituent at the para positionInvestigated for anticancer properties (GW5638)

These comparisons highlight the structural features that 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid shares with known bioactive compounds, supporting predictions about its potential activities.

Functional Group Contributions

  • The carboxylic acid group (-COOH) provides:

    • Hydrogen bond donor/acceptor capabilities

    • Potential for salt formation, affecting solubility

    • Possible interaction with amino acid residues in protein binding sites

  • The carbon-carbon double bond in the prop-2-enoic acid portion:

    • Creates a Michael acceptor site

    • Contributes to molecular rigidity

    • May influence binding to specific biological targets

  • The cyclopropylcarbamoyl group:

    • Introduces a unique three-dimensional shape

    • Provides additional hydrogen bonding through the amide

    • May enhance metabolic stability compared to other alkyl substituents

These functional group contributions distinguish 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid from its structural analogs and may confer unique biological properties.

Current Research and Future Perspectives

Research Challenges

Research on 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid faces several challenges:

  • Limited available data on the specific compound in the current literature

  • Need for efficient synthesis protocols and structure verification

  • Requirements for comprehensive biological screening to determine activity profile

  • Development of structure-activity relationships through preparation and testing of analogs

These challenges represent opportunities for researchers to expand the knowledge base regarding this potentially valuable compound.

Emerging Applications

Based on the compound's structural features, several emerging applications may be worth investigating:

  • Use as a building block for more complex bioactive molecules

  • Application in protein-protein interaction studies, particularly where carboxylic acid and amide recognition sites are involved

  • Potential role in developing selective cyclooxygenase inhibitors with modified activity profiles

  • Possible applications in materials science, particularly where controlled polymerization of the acrylic moiety might be valuable

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